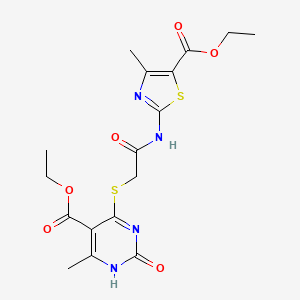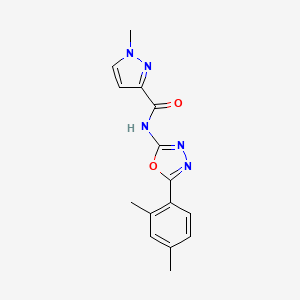
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, commonly known as DMHQ, is a synthetic compound with potential applications in scientific research. DMHQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
DMHQ inhibits the activity of MAO-A by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. MAO-A inhibitors have been shown to increase the levels of neurotransmitters in the brain, which can have antidepressant, anxiolytic, and anti-aggressive effects. DMHQ has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMHQ has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation, reward, and stress response. DMHQ has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models. DMHQ has been shown to have antidepressant, anxiolytic, and anti-aggressive effects in various animal models. DMHQ has also been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
DMHQ has several advantages for lab experiments, including its ability to cross the blood-brain barrier and accumulate in the brain, its specificity for MAO-A inhibition, and its potential neuroprotective effects. However, DMHQ also has some limitations, including its relatively low potency compared to other MAO-A inhibitors, its potential cytotoxicity at high concentrations, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on DMHQ, including the development of more potent and selective MAO-A inhibitors based on the DMHQ scaffold, the study of the effects of DMHQ on other neurotransmitter systems and brain regions, the investigation of the potential therapeutic applications of DMHQ in neurological and psychiatric disorders, and the exploration of the mechanisms underlying the neuroprotective effects of DMHQ.
Synthesemethoden
DMHQ can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 2,3-dichloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, followed by the reaction with hydroxylamine hydrochloride and sodium acetate. DMHQ can also be synthesized using a one-pot reaction of 3,4-dimethylaniline with 2-chloro-1,4-naphthoquinone, hydroxylamine hydrochloride, and acetic anhydride. The purity and yield of DMHQ can be improved using various purification methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMHQ has potential applications in scientific research, particularly in the field of neuroscience. DMHQ has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. DMHQ can also cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying the effects of MAO-A inhibition on neurotransmitter levels and behavior. DMHQ has been used in various animal models to study the role of MAO-A in depression, anxiety, and aggression.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-8-12(9-11(10)2)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJODYBDCKUYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)


